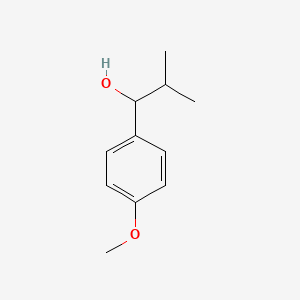
1-(4-Methoxyphenyl)-2-methylpropan-1-ol
Descripción general
Descripción
1-(4-Methoxyphenyl)-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.247. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Reactions :
- A study by Baciocchi et al. (1996) investigated the one-electron oxidation of compounds like 1-(4-methoxyphenyl)-2-methoxypropane, revealing insights into side-chain fragmentation and the role of α- and β-OH groups in radical cations (Baciocchi et al., 1996).
- Collins and Jacobs (1986) explored the synthesis of compounds like 3-(4′-Methoxyphenyl)-2,2,4,4-Tetramethylpentane, providing insights into chemical reactions and structural effects (Collins & Jacobs, 1986).
Synthesis and Rearrangements :
- Ausheva et al. (2001) focused on the synthesis and dienone-phenolic rearrangement of 1-(p-methoxyphenyl)-2-methylpropan-1-ol, offering a deeper understanding of chemical stability and reaction mechanisms (Ausheva et al., 2001).
Chemical Synthesis Applications :
- Yan, Jin, and Wang (2005) developed a new boronic acid protecting group, 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol), highlighting its use in chemical synthesis under mild conditions (Yan, Jin, & Wang, 2005).
Industrial Applications :
- Kilanowicz-Sapota and Klimczak (2021) discussed 2-Methoxypropan-1-ol, a related compound, in the context of occupational exposure limits and its presence in industrial products like paints and varnishes (Kilanowicz-Sapota & Klimczak, 2021).
Role in Chemical Reactions and Catalysis :
- Simpson et al. (1996) examined the hydrocarbonylation of prop-2-en-1-ol to produce compounds like 2-methylpropan-1-ol, showcasing the role of such compounds in catalytic processes (Simpson et al., 1996).
Role in Organic Chemistry :
- Crombie, Hardy, and Knight (1985) studied the reactions of halogenoacetophenones with Grignard reagents, providing insights into the chemistry of compounds like 1-(4-methoxyphenyl)-2-methylpropan-2-ol (Crombie, Hardy, & Knight, 1985).
Safety and Hazards
Direcciones Futuras
While specific future directions for “1-(4-Methoxyphenyl)-2-methylpropan-1-ol” are not mentioned in the search results, there is ongoing research into the synthesis and applications of similar compounds . This suggests that there may be potential for further exploration and development of this compound in the future.
Mecanismo De Acción
Target of Action
Similar compounds such as 4-methoxyamphetamine have been found to interact with alpha receptors and serotonin transporters .
Mode of Action
It can be inferred from related compounds that it may act as a potent and selective serotonin releasing agent, binding to alpha receptors to mediate its effects .
Biochemical Pathways
Related compounds have been found to affect the serotonin pathway .
Pharmacokinetics
Similar compounds such as apixaban have good bioavailability, low clearance, and a small volume of distribution .
Result of Action
It can be inferred from related compounds that it may have a significant impact on serotonin release .
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8,11-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMJGRZIBITFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2488171.png)
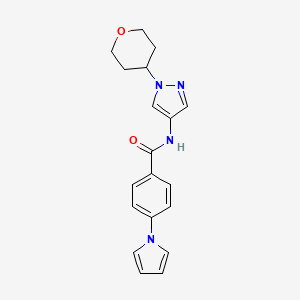
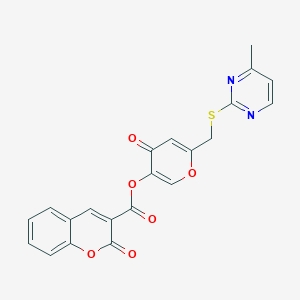

![Chloro[tri(o-tolyl)phosphine]gold(I)](/img/structure/B2488179.png)
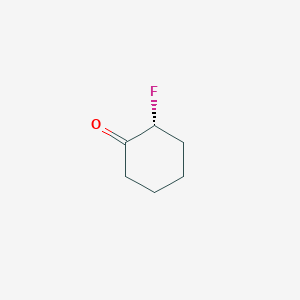
![(3R,3aR,6R,6aR)-3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan](/img/structure/B2488182.png)
![[5-Acetamido-6-(2-acetamidophenoxy)-3,4-diacetyloxyoxan-2-yl]methyl acetate](/img/structure/B2488184.png)
![3-(2-chlorophenyl)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2488187.png)

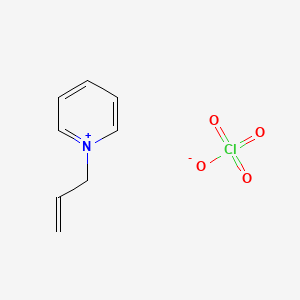
![5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2488192.png)
![(4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2488193.png)

